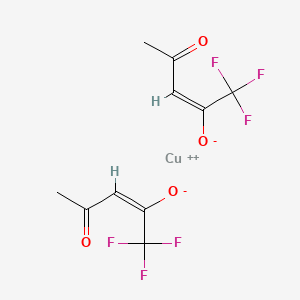

Bis(trifluoro-2,4-pentanedionato)copper(II)

概要

説明

Bis(trifluoro-2,4-pentanedionato)copper(II) is an organometallic coordination compound . It is a blue-green powder that is insoluble in water.

Molecular Structure Analysis

The structure of bis (2,4-pentanedionato)copper (II) has been determined from single crystal X-ray diffraction data . The O-Cu-O chelate (bite) angle is 93.2(2)° .Chemical Reactions Analysis

Copper (II) acetylacetonate is widely used as a catalyst for several organic reactions, including oxidation, cross-coupling, and polymerization reactions .Physical And Chemical Properties Analysis

Bis(trifluoro-2,4-pentanedionato)copper(II) is a blue-green powder that is insoluble in water. It has a melting point of around 240°C and a boiling point of around 300°C. The complex is stable under normal conditions but can decompose at high temperatures.科学的研究の応用

Photoreduction Kinetics Bis(trifluoro-2,4-pentanedionato)copper(II) undergoes a solvent-initiated photoreduction under UV irradiation in chloroform, converting into CuCl·2HCl. This process is primarily initiated by the solvent, suggesting potential applications in photochemical reactions and understanding solvent effects on photoreaction rates (Ng & Hoggard, 2001).

Supramolecular Aggregation The compound demonstrates diverse supramolecular aggregations when combined with various ligands. Research has explored its coordination structures and intramolecular hydrogen bonding, emphasizing its role in the formation of complex crystal structures and potential applications in crystal engineering (Perdih, 2012).

Volatile Precursors for CVD Bis(trifluoro-2,4-pentanedionato)copper(II) complexes show potential as volatile precursors for Chemical Vapor Deposition (CVD), crucial for depositing thin films. Their volatility and thermal behavior underline their applicability in material science and nanotechnology (Shushanyan et al., 2018).

Coordination Polymers The compound forms coordination polymers with various ligands, showcasing different coordination modes and extended 3-D architectures. These polymers have implications in developing new materials with tailored properties for various applications (Perdih, 2016).

Targeted Delivery in Cancer Therapy Bis(trifluoro-2,4-pentanedionato)copper(II) has been studied for targeted drug delivery in breast cancer therapy. Chitosan nanoparticles loaded with this compound showed potential in inducing apoptosis in cancer cells, underlining its significance in medicinal chemistry and oncology (Pramanik et al., 2016).

作用機序

Target of Action

Bis(trifluoro-2,4-pentanedionato)copper(II) is an organometallic coordination compound . The primary targets of this compound are the biochemical processes where it acts as a catalyst for several organic reactions .

Mode of Action

The mode of action of Bis(trifluoro-2,4-pentanedionato)copper(II) involves its interaction with its targets. The compound forms a chelate structure with a O-Cu-O bite angle of 93.2 (2)° . The two Cu-O bond lengths are 1.914 (4) and 1.912 (4) Å . This structure allows it to interact with other molecules and catalyze various reactions .

Biochemical Pathways

Bis(trifluoro-2,4-pentanedionato)copper(II) affects several biochemical pathways. It is widely used as a catalyst for several organic reactions, including oxidation, cross-coupling, and polymerization reactions . The downstream effects of these reactions can vary depending on the specific pathway and the molecules involved.

Result of Action

The molecular and cellular effects of Bis(trifluoro-2,4-pentanedionato)copper(II)'s action depend on the specific reaction it is catalyzing. For example, in oxidation reactions, it can facilitate the addition of an oxygen atom to a molecule . In cross-coupling reactions, it can help to join two molecules together .

Action Environment

The action, efficacy, and stability of Bis(trifluoro-2,4-pentanedionato)copper(II) can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can affect its stability . Furthermore, the specific conditions of the reaction it is catalyzing, such as the temperature and pH, can also impact its action and efficacy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bis(trifluoro-2,4-pentanedionato)copper(II) plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes such as copper-dependent oxidases and reductases can lead to changes in their catalytic activity, affecting biochemical pathways and cellular processes . Additionally, Bis(trifluoro-2,4-pentanedionato)copper(II) can bind to proteins, altering their conformation and stability, which may impact their biological functions .

Cellular Effects

Bis(trifluoro-2,4-pentanedionato)copper(II) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with copper-dependent enzymes can lead to changes in the redox state of cells, affecting oxidative stress and cellular homeostasis . Furthermore, Bis(trifluoro-2,4-pentanedionato)copper(II) can impact gene expression by binding to transcription factors or DNA, leading to alterations in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of Bis(trifluoro-2,4-pentanedionato)copper(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This interaction can lead to changes in the biochemical pathways and cellular processes regulated by these enzymes . Additionally, Bis(trifluoro-2,4-pentanedionato)copper(II) can interact with DNA and transcription factors, modulating gene expression and influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trifluoro-2,4-pentanedionato)copper(II) can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, Bis(trifluoro-2,4-pentanedionato)copper(II) may degrade, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Bis(trifluoro-2,4-pentanedionato)copper(II) vary with different dosages in animal models . At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cellular homeostasis . At high doses, Bis(trifluoro-2,4-pentanedionato)copper(II) can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

Bis(trifluoro-2,4-pentanedionato)copper(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, Bis(trifluoro-2,4-pentanedionato)copper(II) can influence the production and utilization of reactive oxygen species, impacting cellular redox balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Bis(trifluoro-2,4-pentanedionato)copper(II) is transported and distributed through interactions with transporters and binding proteins . The compound can bind to copper transport proteins, facilitating its uptake and distribution within cells . Additionally, Bis(trifluoro-2,4-pentanedionato)copper(II) can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall biochemical and physiological effects .

Subcellular Localization

The subcellular localization of Bis(trifluoro-2,4-pentanedionato)copper(II) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the mitochondria, where it may impact mitochondrial function and energy metabolism . Additionally, Bis(trifluoro-2,4-pentanedionato)copper(II) can be found in the nucleus, where it may interact with DNA and transcription factors, influencing gene expression and cellular functions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(trifluoro-2,4-pentanedionato)copper(II) involves the reaction of copper(II) acetate monohydrate with trifluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Copper(II) acetate monohydrate", "Trifluoroacetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve copper(II) acetate monohydrate in the solvent", "Add trifluoroacetylacetone to the solution", "Add the base to the solution to initiate the reaction", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] } | |

CAS番号 |

23677-93-2 |

分子式 |

C10H8CuF6O4 |

分子量 |

369.70 g/mol |

IUPAC名 |

copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-; |

InChIキー |

GZVJAFMHAGQIEB-BGHCZBHZSA-L |

異性体SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2] |

SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |

正規SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)